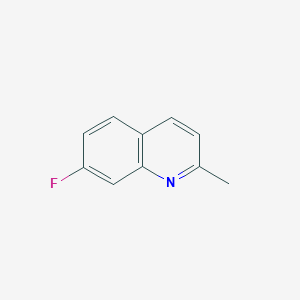

7-Fluoro-2-methylquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-2-methylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSKNDXTWPNRKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=CC(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381263 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1128-74-1 | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Fluoro-2-methylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline: Chemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic routes, and spectroscopic data of 7-Fluoro-2-methylquinoline. This compound is of interest to researchers in medicinal chemistry and materials science due to the prevalence of the quinoline scaffold in pharmacologically active molecules and functional materials. The strategic incorporation of a fluorine atom can significantly influence the compound's physicochemical and biological properties, including metabolic stability and binding affinity to target proteins.

Core Chemical and Physical Properties

7-Fluoro-2-methylquinoline, also known as 7-fluoroquinaldine, is a solid, crystalline substance at room temperature, with a color ranging from white to yellow-orange.[1][2][3] Its core chemical and physical data are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1128-74-1 | [4][5][6] |

| Molecular Formula | C₁₀H₈FN | [4][5] |

| Molecular Weight | 161.18 g/mol | [4][5] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | 120 °C at 15 mmHg | [7] |

| Appearance | White to Yellow to Orange powder to crystal | [1][2][3] |

| Solubility | Soluble in Methanol | [7] |

| InChI Key | AYSKNDXTWPNRKG-UHFFFAOYSA-N | [2] |

| SMILES | Cc1ccc2ccc(F)cc2n1 | [5] |

Synthesis of 7-Fluoro-2-methylquinoline

Proposed Synthetic Pathway via Skraup Reaction

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[8][11] For the synthesis of 7-Fluoro-2-methylquinoline, the logical starting material would be 3-fluoroaniline. The methyl group at the 2-position is derived from the dehydration of glycerol to acrolein, which then reacts with the aniline.

Caption: Proposed Skraup Synthesis of 7-Fluoro-2-methylquinoline.

Experimental Protocol (Hypothetical):

-

Preparation: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol while cooling in an ice bath.

-

Addition of Reactants: To this cooled mixture, slowly add 3-fluoroaniline. Then, add a suitable oxidizing agent, such as nitrobenzene. The addition of ferrous sulfate can help to moderate the often vigorous reaction.[11]

-

Reaction: Heat the mixture gently. Once the reaction begins, it may become exothermic and require cooling to control the rate. After the initial vigorous phase subsides, continue heating the mixture under reflux for several hours to ensure the completion of the reaction.

-

Work-up and Isolation: Cool the reaction mixture and carefully pour it into a large volume of water. Neutralize the excess acid with a base, such as sodium hydroxide, which will precipitate the crude product.

-

Purification: Isolate the crude 7-Fluoro-2-methylquinoline by steam distillation or filtration. Further purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Spectroscopic Data and Characterization

Spectroscopic analysis is crucial for the structural confirmation of the synthesized 7-Fluoro-2-methylquinoline. Below are the expected spectroscopic characteristics based on its structure and available data.

¹H NMR Spectroscopy

The ¹H NMR spectrum is a key tool for identifying the protons in the molecule. While specific experimental conditions from the literature are sparse, a typical spectrum would be acquired in a deuterated solvent like CDCl₃.[2] The expected signals would correspond to the aromatic protons on the quinoline ring system and the methyl group protons. The fluorine atom at the 7-position will cause splitting of the signals of nearby protons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The analysis can be performed on a solid sample as a KBr pellet or a Nujol mull.[12] Key expected absorptions include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C-H stretching (aliphatic, from -CH₃): ~2850-3000 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹

-

C-F stretching: ~1000-1350 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. The molecular ion peak (M⁺) for 7-Fluoro-2-methylquinoline would be observed at an m/z ratio corresponding to its molecular weight (161.18).

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and involvement of 7-Fluoro-2-methylquinoline in any particular signaling pathways. However, the broader class of quinoline derivatives is well-known for a wide range of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[13][14]

The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance the pharmacological properties of a molecule.[15] Therefore, 7-Fluoro-2-methylquinoline represents a valuable scaffold for the development of novel therapeutic agents. Researchers may consider screening this compound in various biological assays to explore its potential activities. Given that many quinoline-based drugs target pathways involved in cell proliferation and survival, such as the PI3K/AkT/mTOR and VEGFR signaling pathways, these could be logical starting points for investigation.[16]

Safety and Handling

7-Fluoro-2-methylquinoline is classified as an irritant.[5] It may cause skin, eye, and respiratory irritation.[5] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound with potential applications in drug discovery and materials science. This guide has provided a summary of its core chemical properties, outlined a plausible and detailed synthetic methodology based on established reactions, and described its expected spectroscopic characteristics. While its specific biological activities remain to be thoroughly investigated, its structural similarity to other biologically active quinolines makes it a compound of significant interest for further research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR [m.chemicalbook.com]

- 3. 7-Fluoro-2-methylquinoline | 1128-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 7-Fluoro-2-methylquinoline 97 1128-74-1 [sigmaaldrich.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 7-FLUORO-2-METHYLQUINOLINE CAS#: 1128-74-1 [m.chemicalbook.com]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to 7-Fluoro-2-methylquinoline

CAS Number: 1128-74-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-Fluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. This document consolidates available data on its chemical and physical properties, synthesis, safety and handling, and potential applications, with a focus on providing practical information for laboratory and research settings.

Chemical and Physical Properties

7-Fluoro-2-methylquinoline, also known as 7-fluoroquinaldine, is a solid organic compound.[1] Its core structure consists of a quinoline ring system with a fluorine atom at the 7-position and a methyl group at the 2-position. The incorporation of a fluorine atom can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, making it an attractive building block in drug discovery.[2][3]

Table 1: Physicochemical Properties of 7-Fluoro-2-methylquinoline

| Property | Value | Source(s) |

| CAS Number | 1128-74-1 | [1] |

| Molecular Formula | C₁₀H₈FN | [1][4] |

| Molecular Weight | 161.18 g/mol | [1][4] |

| Appearance | White to Yellow to Orange powder to crystal | [5] |

| Melting Point | 47-51 °C | |

| Boiling Point | 120 °C at 15 mmHg | [6] |

| Density | 1.174 ± 0.06 g/cm³ (Predicted) | |

| SMILES String | Cc1ccc2ccc(F)cc2n1 | [1] |

| InChI Key | AYSKNDXTWPNRKG-UHFFFAOYSA-N | [1] |

Synthesis of 7-Fluoro-2-methylquinoline

The synthesis of 7-Fluoro-2-methylquinoline can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller reaction and the Skraup synthesis.[7][8][9][10] These reactions typically involve the condensation of an aniline with an α,β-unsaturated carbonyl compound or glycerol, respectively.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a widely used method for synthesizing quinolines.[7][8] In the context of 7-Fluoro-2-methylquinoline, this would involve the reaction of 3-fluoroaniline with an α,β-unsaturated carbonyl compound like crotonaldehyde in the presence of an acid catalyst.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluoroaniline and a suitable acid catalyst (e.g., hydrochloric acid or a Lewis acid like zinc chloride).

-

Reagent Addition: Slowly add crotonaldehyde to the stirred mixture. The reaction is often exothermic and may require cooling to control the rate.

-

Heating: After the initial reaction subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.

-

Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralization and Extraction: Neutralize the acidic solution with a base (e.g., sodium hydroxide or sodium carbonate) until the product precipitates. Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield pure 7-Fluoro-2-methylquinoline.

Skraup Synthesis

The Skraup synthesis is another classic method for quinoline synthesis that can be adapted for 7-Fluoro-2-methylquinoline.[9][10] This method involves the reaction of 3-fluoroaniline with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid.

Experimental Protocol (General Procedure):

-

Reaction Setup: In a large round-bottom flask, cautiously mix 3-fluoroaniline, glycerol, and the chosen oxidizing agent.

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid to the mixture with constant stirring and cooling in an ice bath.

-

Heating: Once the addition is complete, heat the reaction mixture gently at first, then more strongly under reflux for several hours.

-

Work-up: After cooling, pour the reaction mixture into a large volume of cold water and neutralize with a base.

-

Purification: The crude product is often purified by steam distillation, followed by extraction of the distillate with an organic solvent. Further purification can be achieved by column chromatography or recrystallization.

References

- 1. 7-FLUORO-2-METHYLQUINOLINE(1128-74-1) 1H NMR spectrum [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. scbt.com [scbt.com]

- 5. 7-Fluoro-2-methylquinoline | 1128-74-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. 7-Fluoro-2-methylquinoline | 1128-74-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. synarchive.com [synarchive.com]

- 9. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

7-Fluoro-2-methylquinoline molecular weight and formula

An In-Depth Technical Guide to 7-Fluoro-2-methylquinoline

This guide provides essential physicochemical data for 7-Fluoro-2-methylquinoline, a fluorinated heterocyclic compound of interest to researchers and scientists in the field of drug development and chemical synthesis.

Physicochemical Properties

7-Fluoro-2-methylquinoline is a solid, appearing as a white to yellow or orange powder or crystal. Key quantitative data for this compound are summarized in the table below.

| Parameter | Value | Reference |

| Molecular Formula | C₁₀H₈FN | [1][2][3] |

| Molecular Weight | 161.18 g/mol | [1][2][3][4] |

| CAS Number | 1128-74-1 | [1][2] |

| Melting Point | 47-51 °C | [2][4] |

| Boiling Point | 120 °C at 15 mmHg | [4] |

Structural and Molecular Information

The molecular formula and weight are fundamental properties derived from the compound's atomic composition. The relationship between the compound's name and these core properties is illustrated below.

References

Physical properties of 7-Fluoro-2-methylquinoline (melting point, boiling point)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of the heterocyclic compound 7-Fluoro-2-methylquinoline, with a focus on its melting and boiling points. This document is intended to serve as a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science, where quinoline derivatives are of significant interest.

Core Physical Characteristics

7-Fluoro-2-methylquinoline (CAS No: 1128-74-1), also known as 7-Fluoroquinaldine, is a fluorinated derivative of the parent compound 2-methylquinoline (quinaldine). The introduction of a fluorine atom at the 7-position of the quinoline ring can significantly influence the molecule's physicochemical properties, including its melting and boiling points, solubility, and electronic characteristics. These properties are crucial for its handling, characterization, and application in various scientific endeavors.

Data Presentation: Physical Properties

The experimentally determined physical properties of 7-Fluoro-2-methylquinoline are summarized in the table below for ease of reference and comparison.

| Physical Property | Value | Notes |

| Melting Point | 47 °C | A range of 47-51 °C has also been reported.[1] |

| Boiling Point | 120 °C | at 15 mmHg |

| Physical State | Solid | at 20 °C |

| Appearance | White to Yellow to Orange powder to crystal | |

| Molecular Formula | C₁₀H₈FN | |

| Molecular Weight | 161.18 g/mol | [1][2] |

Experimental Protocols

While specific experimental records for the determination of the physical properties of 7-Fluoro-2-methylquinoline are not publicly detailed, the following sections describe generalized, standard laboratory protocols for measuring the melting and boiling points of solid organic compounds. These methodologies are representative of the techniques that would be employed for such characterizations.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The following is a general procedure for determining the melting point using a capillary melting point apparatus:

-

Sample Preparation: A small amount of the crystalline 7-Fluoro-2-methylquinoline is finely powdered. This powder is then packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Melting Range Recording: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the boiling point of 7-Fluoro-2-methylquinoline is reported at a reduced pressure (120 °C at 15 mmHg), a vacuum distillation setup is implied. A general protocol is as follows:

-

Apparatus Setup: A distillation apparatus is assembled, which includes a distillation flask containing the 7-Fluoro-2-methylquinoline sample and boiling chips, a condenser, a receiving flask, and a thermometer. The apparatus is connected to a vacuum pump with a manometer to monitor the pressure.

-

Heating and Pressure Regulation: The distillation flask is gently heated. The pressure inside the apparatus is carefully reduced to the desired value (e.g., 15 mmHg) using the vacuum pump and a pressure regulator.

-

Boiling and Temperature Measurement: As the liquid begins to boil, the vapor rises and comes into contact with the thermometer bulb. The temperature is recorded when it stabilizes, indicating that the vapor and liquid are in equilibrium. This stable temperature is the boiling point at that specific pressure.

-

Distillation: The vapor then passes into the condenser, where it is cooled and liquefies, and the distillate is collected in the receiving flask.

Synthesis and Characterization Workflow

The following diagram illustrates a generalized workflow for the synthesis and subsequent characterization of a fluorinated quinoline derivative, such as 7-Fluoro-2-methylquinoline. This process typically begins with the selection of appropriate starting materials and proceeds through a chemical reaction to form the desired product, which is then purified and its structure and properties are confirmed through various analytical techniques.

Caption: A generalized workflow for the synthesis and characterization of fluorinated quinoline derivatives.

References

An In-depth Technical Guide to the Solubility of 7-Fluoro-2-methylquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 7-Fluoro-2-methylquinoline, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for researchers to determine these values in their own laboratories. A qualitative assessment of expected solubility based on the physicochemical properties of quinoline derivatives is also presented.

Introduction to 7-Fluoro-2-methylquinoline

7-Fluoro-2-methylquinoline is a fluorinated derivative of the quinoline scaffold. Quinoline and its derivatives are of significant interest in drug development due to their wide range of biological activities. The introduction of a fluorine atom can significantly alter a molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability. An understanding of the solubility of 7-Fluoro-2-methylquinoline in various organic solvents is crucial for its application in drug formulation, chemical synthesis, and various analytical procedures.

Compound Properties:

| Property | Value |

| CAS Number | 1128-74-1 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Appearance | White to yellow to orange powder/crystal[1] |

| Melting Point | 47-51 °C[1] |

Qualitative Solubility Profile

While specific quantitative data is sparse, the general solubility characteristics of quinoline derivatives can provide an initial estimation. Quinoline itself is sparingly soluble in cold water but more soluble in hot water and is miscible with many organic solvents such as ethanol, ether, and chloroform. The presence of the fluorine atom in 7-Fluoro-2-methylquinoline is expected to increase its lipophilicity, which may enhance its solubility in non-polar organic solvents. It has been noted to be soluble in methanol.[1][2]

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for 7-Fluoro-2-methylquinoline in a range of organic solvents has not been extensively reported. The following table is provided as a template for researchers to populate with their experimentally determined data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetone | ||||

| Acetonitrile | ||||

| Dichloromethane | ||||

| Chloroform | ||||

| Toluene | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| Ethyl Acetate | ||||

| Hexane |

Experimental Protocol for Solubility Determination

The following protocol outlines the widely used isothermal shake-flask method for determining the equilibrium solubility of 7-Fluoro-2-methylquinoline in various organic solvents. This method is considered the "gold standard" for solubility measurements.

4.1. Materials and Equipment

-

7-Fluoro-2-methylquinoline (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Thermostatically controlled orbital shaker or water bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer or HPLC system)

4.2. Experimental Workflow

Caption: Workflow for experimental solubility determination.

4.3. Step-by-Step Procedure

-

Preparation of Saturated Solution: Add an excess amount of solid 7-Fluoro-2-methylquinoline to a series of vials, each containing a known volume of the desired organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle. To separate the saturated solution from the undissolved solid, either centrifuge the samples at a high speed (e.g., >10,000 x g) or filter the supernatant through a syringe filter (e.g., 0.22 µm). Ensure the filter material does not bind the compound.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analytical Method (HPLC Example):

-

Column: A suitable reversed-phase column (e.g., C18).

-

Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The exact conditions should be optimized to achieve a good peak shape and retention time for 7-Fluoro-2-methylquinoline.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The wavelength of maximum absorbance for the compound, determined by a UV scan.

-

Calibration Curve: Prepare a series of standard solutions of 7-Fluoro-2-methylquinoline of known concentrations in the chosen solvent. Generate a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

-

Calculation: Use the calibration curve to determine the concentration of the diluted sample. Then, calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of 7-Fluoro-2-methylquinoline in that solvent at the specified temperature.

Logical Relationships in Solubility Studies

The following diagram illustrates the key factors influencing the solubility of a compound like 7-Fluoro-2-methylquinoline and the subsequent implications for its application.

Caption: Factors influencing solubility and its application.

Conclusion

References

An In-depth Technical Guide to the Structural Characterization of 7-Fluoro-2-methylquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of 7-Fluoro-2-methylquinoline, a fluorinated quinoline derivative of interest in medicinal chemistry and materials science. This document outlines the key spectroscopic and physical properties of the molecule and provides illustrative experimental protocols for its synthesis and analysis.

Core Molecular and Physical Properties

7-Fluoro-2-methylquinoline, with the chemical formula C₁₀H₈FN, has a molecular weight of 161.18 g/mol .[1][2] It typically appears as a white to light yellow crystalline powder with a melting point in the range of 47-51 °C.[3][4]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₈FN | [1][2] |

| Molecular Weight | 161.18 g/mol | [1][2] |

| CAS Number | 1128-74-1 | [3] |

| Appearance | White to light yellow crystalline powder | |

| Melting Point | 47-51 °C | [3][4] |

Spectroscopic Characterization

The structural elucidation of 7-Fluoro-2-methylquinoline relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 7-Fluoro-2-methylquinoline would include resonances for the methyl group protons and the aromatic protons on the quinoline ring system. The fluorine atom at the 7-position will influence the chemical shifts and coupling patterns of the neighboring aromatic protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum is expected to show distinct signals for the methyl carbon, the nine carbons of the quinoline core, with the carbon atom bonded to the fluorine (C-7) exhibiting a characteristic large one-bond carbon-fluorine coupling constant.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For 7-Fluoro-2-methylquinoline, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to its molecular weight (161.18). The fragmentation pattern can provide further structural information.

Note: A detailed experimental mass spectrum with fragmentation analysis for 7-Fluoro-2-methylquinoline is not available in the public domain resources searched.

Experimental Protocols

The synthesis of 7-Fluoro-2-methylquinoline can be achieved through established methods for quinoline synthesis, such as the Doebner-von Miller or Skraup reactions, starting from 3-fluoroaniline.

Synthesis of 7-Fluoro-2-methylquinoline via Doebner-von Miller Reaction

This protocol outlines a general procedure for the synthesis of 2-methylquinolines from anilines and α,β-unsaturated carbonyl compounds.

Workflow for Doebner-von Miller Synthesis:

Caption: General workflow for the Doebner-von Miller synthesis of 7-Fluoro-2-methylquinoline.

Detailed Methodology:

-

Reaction Setup: In a round-bottom flask, combine 3-fluoroaniline and an acid catalyst (e.g., hydrochloric acid or zinc chloride).

-

Addition of Carbonyl Compound: Slowly add crotonaldehyde to the reaction mixture. Alternatively, the α,β-unsaturated carbonyl can be generated in situ from acetaldehyde.

-

Heating: Heat the reaction mixture under reflux for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the acid with a base, such as sodium hydroxide solution, until the mixture is basic.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or ethyl acetate.

-

Drying and Concentration: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization from an appropriate solvent system to yield pure 7-Fluoro-2-methylquinoline.

Crystallographic Data

As of the latest literature search, a crystal structure for 7-Fluoro-2-methylquinoline has not been deposited in the Cambridge Crystallographic Data Centre (CCDC). X-ray crystallography would provide definitive information on bond lengths, bond angles, and the three-dimensional packing of the molecule in the solid state.

Biological Signaling Pathways

While specific studies on the biological signaling pathways of 7-Fluoro-2-methylquinoline are limited, the broader class of fluorinated quinolines has garnered significant interest in drug discovery.[5] Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antimalarial properties.[6] The introduction of a fluorine atom can modulate a compound's pharmacokinetic and pharmacodynamic properties.[5]

Potential Areas of Biological Investigation:

Caption: Potential biological activities and mechanisms of action for fluorinated quinolines.

Further research is warranted to elucidate the specific biological targets and signaling pathways modulated by 7-Fluoro-2-methylquinoline. This could involve screening against various cancer cell lines, enzymatic assays, and studies on its potential as an antimicrobial or antiparasitic agent.

References

- 1. scbt.com [scbt.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 7-Fluoro-2-methylquinoline 97 1128-74-1 [sigmaaldrich.com]

- 4. 7-FLUORO-2-METHYLQUINOLINE CAS#: 1128-74-1 [m.chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Legacy of Quinoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone of medicinal chemistry, first isolated from coal tar in 1834. Its versatile structure has spurred the development of a vast array of synthetic methodologies, leading to a multitude of compounds with significant biological and physical properties. Quinoline derivatives have demonstrated a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antifungal, and anti-inflammatory effects.[1][2][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthesis of novel quinoline derivatives, with a focus on their therapeutic applications. Detailed experimental protocols for key syntheses and biological assays are provided, alongside quantitative data to facilitate comparison and application in research and development.

Historical Perspective and Key Synthetic Methodologies

The journey of quinoline chemistry began with its isolation and has since evolved through the development of numerous named reactions that form the foundation of its synthesis. These classical methods, along with modern advancements, provide a versatile toolkit for medicinal chemists.

Classical Synthetic Reactions

Several key reactions developed in the late 19th and early 20th centuries remain fundamental to the synthesis of the quinoline core.

-

Skraup Synthesis (1880): This reaction involves the synthesis of quinoline by heating an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[4][5] The reaction can be highly exothermic and requires careful control.[6]

-

Doebner-von Miller Reaction (1881): A modification of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds to react with anilines in the presence of an acid catalyst to form quinolines.[4][7]

-

Combes Synthesis (1888): This acid-catalyzed reaction condenses an aniline with a β-diketone to form a 2,4-disubstituted quinoline.[5][8]

-

Friedländer Synthesis (1882): A versatile method that involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, catalyzed by either acid or base.

-

Pfitzinger Reaction (1886): This reaction synthesizes quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base.[9][10]

-

Niementowski Quinoline Synthesis (1894): This method involves the reaction of anthranilic acids with ketones or aldehydes to produce γ-hydroxyquinoline derivatives.[5]

Experimental Protocols

Synthesis of Quinoline Derivatives

This protocol describes the synthesis of quinoline from aniline and glycerol.

Materials:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide as a milder oxidizing agent)

-

Ferrous sulfate or Boric acid (to moderate the reaction)

-

Sodium Hydroxide solution (for workup)

-

Apparatus for steam distillation

Procedure:

-

In a large round-bottom flask, carefully mix aniline and glycerol.

-

Add a moderator such as ferrous sulfate.

-

Slowly and with cooling, add concentrated sulfuric acid to the mixture.

-

Add the oxidizing agent (e.g., nitrobenzene).

-

Gently heat the mixture to initiate the reaction. Once started, the reaction is exothermic and may proceed without further heating.

-

After the initial vigorous reaction subsides, heat the mixture under reflux for several hours to complete the reaction.

-

Cool the reaction mixture and dilute with water.

-

Make the solution alkaline by adding a concentrated sodium hydroxide solution.

-

Isolate the crude quinoline by steam distillation.[6]

-

The distillate is then purified, often by a second steam distillation after acidification to remove any remaining aniline, followed by basification and final distillation.[6]

This protocol details the synthesis of a quinoline-4-carboxylic acid derivative from isatin and acetone.[10]

Materials:

-

Isatin

-

Potassium Hydroxide (33% aqueous solution)

-

Acetone

-

Dilute Hydrochloric Acid or Acetic Acid

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask, dissolve isatin in a 33% aqueous solution of potassium hydroxide.

-

Gradually add acetone to the reaction mixture.

-

Reflux the mixture with continuous stirring for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water and acidify with acetic acid to precipitate the product.

-

Filter the precipitate, wash with cold water, and dry to obtain the crude product.

-

Recrystallize the crude product from ethanol to afford pure 2-methylquinoline-4-carboxylic acid.[10]

This protocol describes the synthesis of a substituted quinoline from m-chloroaniline and acetylacetone.[11]

Materials:

-

m-Chloroaniline

-

Acetylacetone (a 1,3-diketone)

-

Concentrated Sulfuric Acid

Procedure:

-

Condense m-chloroaniline with acetylacetone, typically by heating, to form an enamine intermediate.

-

In the presence of concentrated sulfuric acid, which acts as a catalyst, heat the enamine to induce cyclization.

-

The cyclization is followed by dehydration to form the aromatic quinoline ring.

-

The reaction mixture is then worked up, which typically involves neutralization and extraction, followed by purification of the product.

Biological Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[1]

Materials:

-

Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)

-

Cell culture medium and supplements

-

96-well plates

-

Quinoline derivative stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Multichannel pipette

-

Plate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the quinoline derivatives and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and an untreated control.[1]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12][13]

-

Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.[1]

This method is used to determine the minimum concentration of an antibacterial agent that inhibits the visible growth of a bacterium.[11][14]

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli, P. aeruginosa, K. pneumoniae)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Quinoline derivative stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the quinoline derivatives in MHB directly in the wells of a 96-well plate.[11]

-

Inoculation: Add a standardized bacterial inoculum to each well.[14]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14]

Quantitative Data on Biological Activities

The following tables summarize the biological activities of various novel quinoline derivatives.

Table 1: Anticancer Activity of Quinoline Derivatives (IC50 values in µM)

| Compound/Derivative Class | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) | HepG2 (Liver) | Reference(s) |

| Quinoline-imidazole derivative 12a | - | 6.29 ± 0.99 | - | 2.42 ± 1.02 | [15] |

| Quinoline-chalcone derivative 12e | 5.21 | - | - | - | [16] |

| Quinoline-chalcone derivative 7 | 6.55 | 7.47 | - | 2.71 | [16] |

| Morpholine substituted quinazoline AK-3 | 6.44 ± 0.29 | 10.38 ± 0.27 | - | - | [17] |

| Morpholine substituted quinazoline AK-10 | 3.15 ± 0.23 | 8.55 ± 0.67 | - | - | [17] |

| Mixed-ligand Cu(II) complex with juglone and 1,10-phenanthroline | - | - | 0.09-2.41 | 0.09-2.41 | [18] |

Table 2: Antimalarial Activity of 4-Aminoquinoline Derivatives against P. falciparum (IC50 values)

| Compound/Derivative Class | Chloroquine-Sensitive Strain (e.g., 3D7) | Chloroquine-Resistant Strain (e.g., K1, W2) | Reference(s) |

| Quinolinyl thiourea analogue | - | 1.2 µM | [2] |

| (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)... | 0.014 to 5.87 µg/mL | 0.014 to 5.87 µg/mL | [2] |

| Amino-quinoline derivative 40a | 0.25 µM | - | [2] |

| Quinoline-pyrimidine hybrids | IC50 = 0.033 µM (D6 strain) | IC50 = 0.033 µM (W2 strain) | [3] |

| Chloroquine-atorvastatin hybrid 83 | - | 0.40 µM (W2 strain) | [4] |

| 1,2,3-triazol-1-yl quinoline derivative 56 | - | 1.4 µM (W2 strain) | [4] |

| Quinoline-sulfonamide hybrid 75 | - | 0.09 µM (W2 strain) | [4] |

Table 3: Antibacterial Activity of Quinoline Derivatives (MIC values in µg/mL)

| Compound/Derivative Class | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) | K. pneumoniae (Gram-negative) | Reference(s) |

| Ciprofloxacin | 0.125 - 8 | 0.013 - 1 | 0.15 - >32 | - | [14] |

| Levofloxacin | 0.06 - >8.0 | ≤ 0.06 - 2 | 0.5 - >512 | - | [14] |

| Moxifloxacin | 0.064 - 0.5 | 4 - 8 | 1 - >32 | - | [14] |

| Nalidixic Acid | 0.25 | 0.50 - 64 | 700 | - | [14] |

| Quinoline-2-one derivative 6c | 0.75 (MRSA) | - | - | - | [19] |

| Quinoline-2-one derivative 6l | - | - | - | - | [19] |

| Quinoline-2-one derivative 6o | 2.50 (MRSA) | - | - | - | [19] |

| Quinoline derivative 11 | 6.25 | - | - | - | [20] |

| Quinoline derivative 12 | - | comparable to Chloramphenicol | - | - | [20] |

| Quinolinium iodide salt (58-62) | - | 3.125-6.25 nmol/mL | - | - | [20] |

| Quinoline-based amino acid derivative 43a | 0.62 | 0.62 | 0.62 | - | [20] |

| Dihydrotriazine-quinoline hybrid (93a-c) | 2 | 2 | - | - | [20] |

| Pyrrolidine derivative with trimethoxy phenyl group 19 | - | - | 0.15 mg/ml | - | [21] |

Signaling Pathways and Experimental Workflows

The therapeutic effects of quinoline derivatives often stem from their interaction with specific cellular signaling pathways. Visualizing these pathways and the experimental workflows used to study these compounds is crucial for understanding their mechanism of action and for the design of new derivatives.

Signaling Pathways

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC2 [label="mTORC2", fillcolor="#F1F3F4", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#F1F3F4", fontcolor="#202124"]; Downstream [label="Cell Growth,\nProliferation,\nSurvival", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoline_Inhibitor [label="Quinoline-based\nPI3K/mTOR Inhibitor", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges RTK -> PI3K [label="Activates", color="#34A853"]; PI3K -> PIP3 [label="Phosphorylates", color="#4285F4"]; PIP2 -> PI3K [style=invis]; PIP3 -> PDK1 [label="Recruits &\nActivates", color="#4285F4"]; PIP3 -> Akt [style=invis]; PDK1 -> Akt [label="Phosphorylates", color="#4285F4"]; mTORC2 -> Akt [label="Phosphorylates\n(Full Activation)", color="#4285F4"]; Akt -> mTORC1 [label="Activates", color="#34A853"]; mTORC1 -> Downstream [label="Promotes", color="#34A853"];

// Inhibition Quinoline_Inhibitor -> PI3K [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee]; Quinoline_Inhibitor -> mTORC1 [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee]; Quinoline_Inhibitor -> mTORC2 [label="Inhibits", color="#EA4335", style=bold, arrowhead=Tee];

// Invisible edges for layout {rank=same; RTK} {rank=same; PI3K} {rank=same; PIP2; PIP3} {rank=same; PDK1; mTORC2} {rank=same; Akt} {rank=same; mTORC1} {rank=same; Downstream} {rank=same; Quinoline_Inhibitor} } PI3K/Akt/mTOR signaling pathway and points of inhibition by quinoline derivatives.

// Nodes EGF [label="EGF", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; RAS_RAF [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_Akt [label="PI3K-Akt\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Response [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; Quinoline_Inhibitor [label="Quinoline-based\nEGFR Inhibitor", shape=box, style="filled,dashed", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges EGF -> EGFR [label="Binds to", color="#4285F4"]; EGFR -> Dimerization [label="Leads to", color="#4285F4"]; Dimerization -> RAS_RAF [label="Activates", color="#34A853"]; Dimerization -> PI3K_Akt [label="Activates", color="#34A853"]; RAS_RAF -> Cell_Response [label="Promotes", color="#34A853"]; PI3K_Akt -> Cell_Response [label="Promotes", color="#34A853"];

// Inhibition Quinoline_Inhibitor -> EGFR [label="Inhibits\n(ATP-binding site)", color="#EA4335", style=bold, arrowhead=Tee];

// Invisible edges for layout {rank=same; EGF} {rank=same; EGFR} {rank=same; Dimerization} {rank=same; RAS_RAF; PI3K_Akt} {rank=same; Cell_Response} {rank=same; Quinoline_Inhibitor} } EGFR signaling pathway and inhibition by quinoline derivatives.

Experimental Workflows

// Nodes Start [label="Start:\nTarget Identification", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Synthesis [label="Synthesis of\nQuinoline Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification [label="Purification &\nCharacterization\n(NMR, MS, etc.)", fillcolor="#F1F3F4", fontcolor="#202124"]; Screening [label="In Vitro Screening\n(e.g., MTT, MIC assays)", fillcolor="#F1F3F4", fontcolor="#202124"]; Hit_Ident [label="Hit Identification", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Lead_Opt [label="Lead Optimization\n(SAR studies)", fillcolor="#F1F3F4", fontcolor="#202124"]; Preclinical [label="Preclinical Studies\n(In vivo models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Clinical [label="Clinical Trials", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Approved Drug", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Activity [label="No Activity", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Synthesis [color="#5F6368"]; Synthesis -> Purification [color="#5F6368"]; Purification -> Screening [color="#5F6368"]; Screening -> Hit_Ident [color="#5F6368"]; Hit_Ident -> Lead_Opt [label="Active", color="#34A853"]; Hit_Ident -> No_Activity [label="Inactive", color="#EA4335"]; Lead_Opt -> Synthesis [label="Iterate", style=dashed, color="#4285F4"]; Lead_Opt -> Preclinical [color="#5F6368"]; Preclinical -> Clinical [color="#5F6368"]; Clinical -> End [color="#5F6368"]; } General workflow for the discovery and development of quinoline-based drugs.

// Nodes Start [label="Start:\nSynthesized Quinoline\nDerivatives", shape=Mdiamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell_Culture [label="Prepare Cancer\nCell Lines", fillcolor="#F1F3F4", fontcolor="#202124"]; MTT_Assay [label="Perform MTT Assay\n(Determine IC50)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mechanism_Study [label="Mechanism of Action\nStudies (e.g., Western\nBlot for Signaling\nProteins)", fillcolor="#F1F3F4", fontcolor="#202124"]; Apoptosis_Assay [label="Apoptosis Assays\n(e.g., Annexin V)", fillcolor="#F1F3F4", fontcolor="#202124"]; In_Vivo [label="In Vivo Studies\n(Xenograft models)", fillcolor="#F1F3F4", fontcolor="#202124"]; Lead_Compound [label="Lead Compound\nIdentified", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> MTT_Assay [color="#5F6368"]; Cell_Culture -> MTT_Assay [color="#5F6368"]; MTT_Assay -> Mechanism_Study [label="Potent Compounds", color="#34A853"]; MTT_Assay -> Apoptosis_Assay [label="Potent Compounds", color="#34A853"]; Mechanism_Study -> In_Vivo [color="#5F6368"]; Apoptosis_Assay -> In_Vivo [color="#5F6368"]; In_Vivo -> Lead_Compound [color="#5F6368"]; } Workflow for anticancer screening of novel quinoline derivatives.

Conclusion

The quinoline scaffold continues to be a remarkably fruitful source of novel therapeutic agents. From the early discoveries of antimalarials to the modern development of targeted anticancer drugs, the versatility of quinoline chemistry has been consistently demonstrated. A thorough understanding of the historical synthetic methods, coupled with the application of modern techniques and detailed biological evaluation, is essential for the continued success of quinoline-based drug discovery. This technical guide provides a foundational resource for researchers in the field, offering detailed protocols, quantitative data, and visual representations of key concepts to aid in the design and development of the next generation of quinoline derivatives.

References

- 1. Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iipseries.org [iipseries.org]

- 5. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 8. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and antimalarial activity of new 4-aminoquinolines active against drug resistant strains - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

- 11. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 12. Broth microdilution susceptibility testing. [bio-protocol.org]

- 13. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. synarchive.com [synarchive.com]

- 18. researchgate.net [researchgate.net]

- 19. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 21. Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects - PMC [pmc.ncbi.nlm.nih.gov]

7-Fluoro-2-methylquinoline: A Versatile Fluorinated Building Block for Advanced Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound that serves as a crucial building block in the design and synthesis of novel molecules for a wide range of applications, including medicinal chemistry and materials science. The incorporation of a fluorine atom into the quinoline scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides a comprehensive overview of 7-fluoro-2-methylquinoline, including its synthesis, key reactions, and potential applications, with a focus on presenting structured data and detailed experimental protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 7-fluoro-2-methylquinoline is presented in the table below.

| Property | Value |

| CAS Number | 1128-74-1 |

| Molecular Formula | C₁₀H₈FN |

| Molecular Weight | 161.18 g/mol |

| Appearance | White to yellow or orange powder/crystal |

| Melting Point | 47-51 °C |

| Purity | >97% |

Synthesis of 7-Fluoro-2-methylquinoline

The synthesis of 7-fluoro-2-methylquinoline can be achieved through established methods for quinoline ring formation, most notably the Doebner-von Miller and Skraup reactions.

Doebner-von Miller Reaction

This reaction involves the condensation of an aniline with an α,β-unsaturated carbonyl compound under acidic conditions. For the synthesis of 7-fluoro-2-methylquinoline, 3-fluoroaniline would be reacted with crotonaldehyde.

Caption: Doebner-von Miller synthesis of 7-Fluoro-2-methylquinoline.

Experimental Protocol (Representative):

-

To a mixture of 3-fluoroaniline (1.0 eq) and hydrochloric acid, add crotonaldehyde (2.5 eq) dropwise with stirring.

-

An oxidizing agent, such as arsenic acid or nitrobenzene, is added to the reaction mixture.

-

Heat the mixture under reflux for several hours.

-

After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

The crude 7-fluoro-2-methylquinoline is then purified by steam distillation followed by recrystallization or column chromatography.

Skraup Synthesis

The Skraup synthesis is a classic method for preparing quinolines by heating an aniline with glycerol, sulfuric acid, and an oxidizing agent.

Caption: Skraup synthesis of 7-Fluoro-2-methylquinoline.

Experimental Protocol (Representative):

-

Carefully add concentrated sulfuric acid to a mixture of 3-fluoroaniline (1.0 eq) and glycerol (3.0 eq).

-

Add an oxidizing agent, such as arsenic(V) oxide or nitrobenzene, to the mixture.

-

Heat the reaction mixture, cautiously at first, and then under reflux for several hours. The reaction is often moderated by the addition of ferrous sulfate.

-

After completion, the mixture is cooled and poured into a large volume of water.

-

Neutralize the solution with a base to precipitate the crude product.

-

Purify the 7-fluoro-2-methylquinoline by steam distillation and subsequent recrystallization.

Key Reactions of 7-Fluoro-2-methylquinoline

As a versatile building block, 7-fluoro-2-methylquinoline can undergo various chemical transformations to introduce further complexity and functionality. A particularly important reaction is the Suzuki-Miyaura cross-coupling, which allows for the formation of carbon-carbon bonds.

Suzuki-Miyaura Cross-Coupling

The fluorine atom at the 7-position can be substituted with various aryl or heteroaryl groups via a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the corresponding boronic acid.

Caption: Suzuki-Miyaura cross-coupling of 7-Fluoro-2-methylquinoline.

Experimental Protocol (Representative):

-

In a reaction vessel, combine 7-fluoro-2-methylquinoline (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as potassium carbonate (2.0 eq).

-

Add a suitable solvent system, for example, a mixture of toluene and water.

-

Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) at reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

-

After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting 7-aryl-2-methylquinoline derivative by column chromatography.

Applications in Research and Development

The 7-fluoro-2-methylquinoline scaffold is of significant interest in drug discovery and materials science due to the unique properties conferred by the fluorine atom.

Medicinal Chemistry

The introduction of a fluorine atom can enhance the metabolic stability of drug candidates and improve their binding affinity to target proteins. Fluoroquinolone derivatives have shown a wide range of biological activities. While specific data for derivatives of 7-fluoro-2-methylquinoline is not extensively available, the following table summarizes the anticancer and antimicrobial activities of related fluoroquinolone compounds, providing a basis for the potential of this building block.

Table 1: Biological Activity of Representative Fluoroquinolone Derivatives

| Compound Class | Target | Activity (IC₅₀/MIC) | Reference |

| Fluoroquinolone-Chalcone Hybrids | Anticancer (Various cell lines) | IC₅₀: 2.33 - 51.3 µM | [1] |

| Ciprofloxacin Derivatives | Anticancer (Prostate cancer cells) | IC₅₀: 7.7 - 34.4 µM | [1] |

| Norfloxacin Derivatives | Anticancer (Breast cancer cells) | IC₅₀: 1.52 - 2.27 µM | [1] |

| Quinolone-based Dihydrazones | Anticancer (MCF-7 breast cancer) | IC₅₀: 7.016 - 7.05 µM | [2] |

| Indolizinoquinoline-diones | Antibacterial (MRSA) | MIC: 0.031 µg/mL | [3] |

| 2-Fluoro-9-oxime Ketolides | Antibacterial (S. pneumoniae) | MIC: ≤ 0.008 µg/mL | [3] |

Materials Science

Quinoline derivatives are also being explored for their applications in organic light-emitting diodes (OLEDs). The conjugated π-system of the quinoline ring, combined with the electronic effects of the fluorine substituent, can lead to materials with desirable photophysical properties, such as high quantum yields and tunable emission wavelengths. While specific data for 7-fluoro-2-methylquinoline in OLEDs is not yet reported, the broader class of quinoline-based materials has shown promise in the development of efficient and stable blue and sky-blue emitters.[4][5]

Conclusion

7-Fluoro-2-methylquinoline is a valuable and versatile fluorinated building block with significant potential in both medicinal chemistry and materials science. Its synthesis can be achieved through well-established methodologies, and its reactivity allows for the straightforward introduction of diverse functionalities. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and professionals working with this promising compound, facilitating its application in the development of next-generation pharmaceuticals and advanced materials. Further exploration of the biological activities and material properties of derivatives of 7-fluoro-2-methylquinoline is warranted and expected to yield exciting discoveries.

References

- 1. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Polycyclic Fused Amide Derivatives: Properties and Applications for Sky-blue Electroluminescent Devices - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Potential Biological Targets of 7-Fluoro-2-methylquinoline Derivatives

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1][2] The versatility of the quinoline scaffold allows for substitutions that can significantly modulate its biological activity.[1] This guide focuses on a specific subclass: 7-fluoro-2-methylquinoline derivatives. The strategic placement of a fluorine atom at the 7-position can enhance metabolic stability, binding affinity, and membrane permeability, while the 2-methyl group can influence steric interactions with biological targets.[3][4]

This document serves as a technical resource, consolidating information on the potential biological targets of these derivatives. It provides quantitative data from analogous compounds, detailed experimental protocols for target validation, and visual diagrams of relevant cellular pathways and workflows to aid in the research and development of novel therapeutics based on this promising scaffold.

Potential Biological Target Classes

Research into quinoline derivatives points toward two primary areas of therapeutic potential: kinase inhibition, particularly in oncology, and antimicrobial activity.

Protein Kinase Inhibition

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a known driver of cancer.[5][6] Quinoline-based molecules have been successfully developed as kinase inhibitors, and it is hypothesized that 7-fluoro-2-methylquinoline derivatives could also function in this capacity.[6][7] Potential targets include receptor tyrosine kinases (RTKs) like EGFR and VEGFR, which are crucial for tumor growth and angiogenesis.[7][8]

The following table presents hypothetical inhibitory concentrations (IC50) for representative 7-fluoro-2-methylquinoline derivatives against key oncogenic kinases. This data is for illustrative purposes to demonstrate potential efficacy.

| Compound ID | Target Kinase | IC50 (nM) | Assay Type |

| FMQ-A1 | EGFR | 25 | In vitro Biochemical Assay |

| FMQ-A2 | VEGFR-2 | 40 | Cell-based Phosphorylation Assay |

| FMQ-A3 | HER-2 | 31 | In vitro Biochemical Assay |

| FMQ-A4 | c-Met | 55 | Cell-based Proliferation Assay |

Many quinoline-based inhibitors target the Epidermal Growth Factor Receptor (EGFR), preventing its activation and blocking downstream pro-survival signals like the Ras/Raf/MEK/ERK pathway. A 7-fluoro-2-methylquinoline derivative would act by competing with ATP at the kinase domain of the receptor.

Caption: Inhibition of the EGFR signaling cascade by a 7-fluoro-2-methylquinoline derivative.

Antimicrobial Activity

The quinoline core is central to the fluoroquinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9][10] It is plausible that novel 7-fluoro-2-methylquinoline derivatives could be engineered to possess antibacterial or antifungal properties.[1][4]

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for representative 7-fluoro-2-methylquinoline derivatives against common pathogens. This data is for illustrative purposes.

| Compound ID | Microbial Strain | MIC (µg/mL) | Assay Type |

| FMQ-B1 | Staphylococcus aureus (MRSA) | 4 | Broth Microdilution |

| FMQ-B2 | Escherichia coli | 8 | Broth Microdilution |

| FMQ-B3 | Pseudomonas aeruginosa | 16 | Broth Microdilution |

| FMQ-B4 | Candida albicans | 8 | Broth Microdilution |

The broth microdilution method is a standardized technique to determine the MIC of a compound, which is the lowest concentration that prevents visible microbial growth.[11][12][13]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.

Key Experimental Protocols

In Vitro Biochemical Kinase Assay

This protocol describes a method to determine the IC50 value of a test compound against a purified kinase enzyme.[14][15][16]

-

Objective: To quantify the concentration of a 7-fluoro-2-methylquinoline derivative that inhibits 50% of the activity of a target kinase (e.g., EGFR).

-

Materials:

-

Purified recombinant kinase (e.g., EGFR)

-

Kinase-specific peptide substrate

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

Test compound (FMQ derivative) dissolved in DMSO

-

[γ-³²P]ATP or ADP-Glo™ Kinase Assay kit (Promega)

-

384-well plates

-

Scintillation counter or luminescence plate reader

-

-

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) into 384-well assay plates.

-

Enzyme Addition: Add 5 µL of a solution containing the target kinase in kinase buffer to each well.

-

Reaction Initiation: Add 5 µL of a solution containing the peptide substrate and ATP (either radiolabeled or cold, depending on the detection method) in kinase buffer to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Reaction Termination & Detection:

-

Radiometric: Stop the reaction by adding phosphoric acid. Transfer the reaction mixture to a filter plate that captures the phosphorylated substrate. Wash, dry, and measure radioactivity using a scintillation counter.[17]

-

Luminescence (ADP-Glo™): Add ADP-Glo™ Reagent to stop the reaction and deplete unused ATP. Add Kinase Detection Reagent to convert the generated ADP to ATP, which drives a luciferase reaction. Measure luminescence.[5]

-

-

Data Analysis: Calculate percent inhibition relative to DMSO controls. Plot inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Broth Microdilution Antimicrobial Susceptibility Test

This protocol follows CLSI guidelines to determine the MIC of a test compound.[11][13][18]

-

Objective: To determine the minimum concentration of a 7-fluoro-2-methylquinoline derivative required to inhibit the visible growth of a specific microorganism.

-

Materials:

-

Test compound (FMQ derivative) dissolved in DMSO.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Microbial strain (e.g., S. aureus) cultured to the log phase.

-

Sterile 96-well microtiter plates.

-

Spectrophotometer (plate reader).

-

-

Procedure:

-

Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in the appropriate broth. Typically, 11 concentrations are tested, leaving one column for a growth control (no compound). The final volume in each well after dilution is 50 µL.

-

Inoculum Preparation: Suspend microbial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the final volume to 100 µL. This dilutes the compound to its final test concentration.

-

Controls: Include a sterility control (broth only) and a growth control (broth + inoculum).

-

Incubation: Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) as determined by visual inspection or by measuring optical density (OD) at 600 nm.[12]

-

Conclusion and Future Directions

The 7-fluoro-2-methylquinoline scaffold represents a promising starting point for the development of novel kinase inhibitors and antimicrobial agents. The illustrative data and established protocols provided in this guide offer a framework for the systematic evaluation of these compounds. Future work should focus on synthesizing a library of derivatives to establish robust structure-activity relationships (SAR). Promising hits from primary screens should be further profiled for selectivity against a panel of kinases or microbes and assessed for ADME/Tox properties to identify viable candidates for preclinical development.

References

- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. benchchem.com [benchchem.com]

- 14. In vitro kinase assay [protocols.io]

- 15. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In vitro kinase assay [bio-protocol.org]

- 17. revvity.com [revvity.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

An In-Depth Technical Guide to the In Silico Prediction of 7-Fluoro-2-methylquinoline Properties

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

7-Fluoro-2-methylquinoline is a fluorinated heterocyclic compound belonging to the quinoline family. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous synthetic compounds with a wide range of biological activities.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity. Therefore, understanding the properties of 7-Fluoro-2-methylquinoline is crucial for its potential applications in drug discovery and materials science.

In silico computational methods offer a rapid, cost-effective, and resource-efficient alternative to traditional experimental characterization.[2] By leveraging quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models, researchers can predict a vast array of molecular attributes directly from the chemical structure.[3] These predictive models are instrumental in the early stages of drug development for prioritizing candidates, identifying potential liabilities, and guiding synthetic efforts.[4] This guide provides a comprehensive overview of the known properties of 7-Fluoro-2-methylquinoline and details the in silico methodologies used to predict its key physicochemical, pharmacokinetic, and toxicological characteristics.

Molecular Profile of 7-Fluoro-2-methylquinoline

A summary of the known identifying and physicochemical properties of 7-Fluoro-2-methylquinoline, gathered from experimental data, is presented below. This information serves as a baseline for comparison with in silico predicted values.

| Identifier / Property | Value | Reference |

| CAS Number | 1128-74-1 | [5][6][7] |

| Molecular Formula | C₁₀H₈FN | [5][6][7] |

| Molecular Weight | 161.18 g/mol | [5][6][7] |

| Physical State | Solid, white to yellow powder/crystal | [5][7] |

| SMILES String | Cc1ccc2ccc(F)cc2n1 | [5] |

| InChI Key | AYSKNDXTWPNRKG-UHFFFAOYSA-N | [5][8] |

| Melting Point | 47-51 °C | [5] |

| Boiling Point | 120 °C @ 15 mmHg | [7] |

| Solubility | Soluble in Methanol | [7][9] |

| pKa (Predicted) | 4.0 ± 0.50 | [9] |

| Density (Predicted) | 1.174 ± 0.06 g/cm³ | [9] |

In Silico Prediction Methodologies and Protocols

The prediction of molecular properties is primarily achieved through QSPR models, which are mathematical relationships between a molecule's structural or physicochemical features (descriptors) and a specific property.[3] Modern approaches heavily rely on machine learning and deep learning algorithms trained on large datasets of chemical structures with experimentally determined properties.[10][11]

General Computational Protocol

The workflow for predicting properties in silico follows a standardized sequence. The process begins with a digital representation of the molecule, which is then converted into a series of numerical descriptors. These descriptors are fed into a pre-trained predictive model to generate an estimated property value.

Protocols for Key Property Predictions

3.2.1 Physicochemical Properties

-

Protocol:

-

Input: The SMILES string (Cc1ccc2ccc(F)cc2n1) is provided to the prediction software or web server (e.g., SwissADME, ChemAxon).

-